

Application Notes and Protocols: Indium-Mediated Allylation in Organic Synthesis

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Compound of Interest

Compound Name: Aluminum;indium

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Introduction

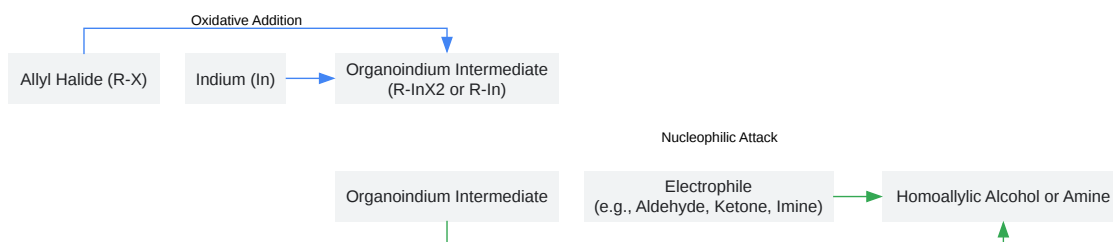
Indium-mediated allylation has emerged as a powerful and versatile method for carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction, typically proceeding via a Barbier-type mechanism, involves the in situ formation of an organoindium reagent from indium metal and an allyl halide, which then adds to an electrophile, most commonly a carbonyl compound or an imine.[4] Key advantages of this methodology include its high functional group tolerance, the ability to be conducted in aqueous media (contributing to its "green chemistry" profile), and the potential for high levels of stereoselectivity.[1][5][6][7][8] These features make indium-mediated allylation a valuable tool for the synthesis of complex molecules, including natural products and pharmaceuticals.[2][9]

Mechanism of Indium-Mediated Allylation

The reaction generally proceeds in two main steps:

- **Oxidative Addition:** Indium metal undergoes oxidative addition to an allyl halide, forming an organoindium intermediate. In organic solvents, this is often an allylindium(III) species, while in aqueous media, an allylindium(I) species may be involved.[2]
- **Nucleophilic Addition:** The organoindium intermediate, acting as a nucleophile, attacks the electrophilic carbon of a carbonyl group or an imine. This addition typically proceeds through a six-membered cyclic transition state, which influences the stereochemical outcome of the reaction.

Diagram: General Mechanism of Indium-Mediated Allylation



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Caption: General mechanism of indium-mediated allylation.

Experimental Protocols

Protocol 1: General Procedure for Indium-Mediated Allylation of Aldehydes in Aqueous Media

This protocol is a general method for the allylation of aldehydes to form homoallylic alcohols. The use of aqueous media makes this procedure environmentally friendly.

Materials:

- Aldehyde (1.0 mmol)
- Allyl bromide (1.5 mmol)
- Indium powder (1.0 mmol)
- Water or a mixture of water and an organic solvent (e.g., THF, ethanol) (10 mL)

- Saturated aqueous NH_4Cl solution
- Ethyl acetate
- Anhydrous MgSO_4

Procedure:

- To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent system (10 mL) at room temperature, add indium powder (1.0 mmol) and allyl bromide (1.5 mmol).
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
- Upon completion, quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure to afford the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired homoallylic alcohol.

Protocol 2: Enantioselective Indium-Mediated Allylation of Aldehydes

This protocol describes a method for the asymmetric allylation of aldehydes using a chiral ligand to induce enantioselectivity.[\[10\]](#)

Materials:

- Aldehyde (0.5 mmol)
- Allyl bromide (1.0 mmol)

- Indium powder (0.75 mmol)
- Chiral ligand (e.g., (+)-cinchonine or (-)-cinchonidine) (0.5 mmol)[[10](#)]
- Anhydrous THF (5 mL)
- Saturated aqueous NaHCO₃ solution
- Ethyl acetate
- Anhydrous Na₂SO₄

Procedure:

- To a solution of the chiral ligand (0.5 mmol) in anhydrous THF (5 mL), add the aldehyde (0.5 mmol), allyl bromide (1.0 mmol), and indium powder (0.75 mmol) at room temperature.
- Stir the mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction by TLC.
- After completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched homoallylic alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 3: Indium-Mediated Allylation of Imines

This protocol outlines the synthesis of homoallylic amines from imines.

Materials:

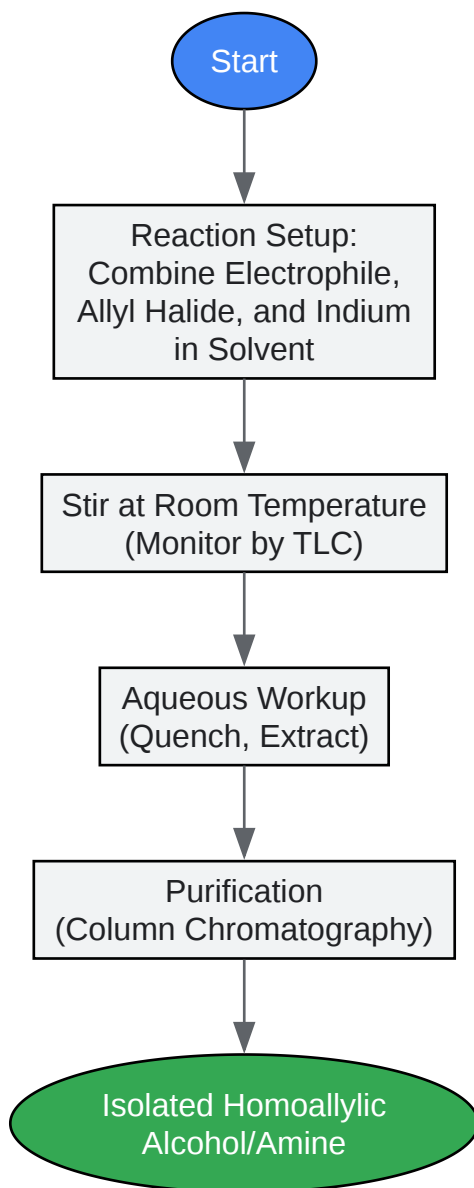
- Imine (1.0 mmol)

- Allyl bromide (1.5 mmol)
- Indium powder (1.5 mmol)
- Solvent (e.g., DMF, THF, or an ionic liquid) (5 mL)[[11](#)]
- Saturated aqueous NaHCO₃ solution
- Diethyl ether
- Anhydrous Na₂SO₄

Procedure:

- To a solution of the imine (1.0 mmol) in the chosen solvent (5 mL), add indium powder (1.5 mmol) and allyl bromide (1.5 mmol).
- Stir the reaction mixture at room temperature overnight.
- Dilute the reaction mixture with diethyl ether (10 mL) and wash with a saturated aqueous solution of NaHCO₃ (10 mL).
- Separate the phases and extract the aqueous phase with diethyl ether (2 x 10 mL).
- Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give the crude product.
- Purify the crude product by column chromatography on silica gel to afford the desired homoallylic amine.

Diagram: Experimental Workflow for Indium-Mediated Allylation



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